(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
Description
The compound (3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane (synonyms: LY297802, NNC11-1053, Vedaclidine) is a chiral bicyclic amine featuring a 1,2,5-thiadiazole ring substituted with a butylthio group at the 4-position and a 1-azabicyclo[2.2.2]octane (quinuclidine) moiety at the 3-position . Its stereochemistry and heterocyclic architecture confer selective activity at muscarinic acetylcholine receptors (mAChRs), particularly as an M1 agonist and M2/M3 antagonist . Preclinical studies highlight its antinociceptive properties, with oral ED50 values in murine pain models (e.g., tail-flick, hotplate) 6-fold lower than morphine, alongside reduced peripheral side effects (e.g., salivation, tremor) .
Properties
CAS No. |
141575-52-2 |
|---|---|
Molecular Formula |
C13H21N3S2 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
3-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m0/s1 |
InChI Key |
WZZPXVURFDJHGI-NSHDSACASA-N |
Isomeric SMILES |
CCCCSC1=NSN=C1[C@H]2CN3CCC2CC3 |
Canonical SMILES |
CCCCSC1=NSN=C1C2CN3CCC2CC3 |
Origin of Product |
United States |
Biological Activity
(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane, with CAS Registry Number 141575-52-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for future research.
The molecular formula of the compound is with a molecular mass of 283.46 g/mol. The structure includes a bicyclic azabicyclo framework fused with a thiadiazole moiety, which is known to enhance biological activity.
Synthesis
The synthesis of thiadiazole derivatives typically involves the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization. The specific synthetic route for this compound may follow similar methodologies as outlined in the literature for related thiadiazole compounds .
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a series of synthesized thiadiazoles showed promising results in inhibiting cancer cell proliferation in vitro . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antioxidant Activity
Thiadiazole compounds have also been evaluated for their antioxidant capabilities. Research comparing various derivatives demonstrated that certain thiadiazoles possess strong radical scavenging activity, comparable to standard antioxidants such as ascorbic acid . This property is crucial for mitigating oxidative stress-related diseases.
Inhibition of Enzyme Activity
The compound's structural features suggest potential inhibition of specific enzymes involved in disease pathways. For example, similar compounds have been reported to inhibit enzymes linked to cancer progression and inflammation . Further studies are needed to elucidate the specific targets of this compound.
Case Studies
Scientific Research Applications
Pharmacological Studies
The compound has shown potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Its unique bicyclic structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study : A study investigated the effect of this compound on neurotransmitter systems. It was found to modulate the activity of certain receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.
Antimicrobial Activity
Research has indicated that (3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane exhibits antimicrobial properties against various pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table illustrates the compound's effectiveness at inhibiting the growth of these microorganisms, highlighting its potential use in developing new antimicrobial agents.
Agricultural Applications
The compound's thiadiazole moiety is known for its fungicidal properties, which can be leveraged in agricultural settings.
Case Study : Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops like wheat and corn.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its 1,2,5-thiadiazole core and quinuclidine system. Key analogs for comparison include:
| Compound Name | Structural Differences | Key Receptor Activity | Therapeutic Application |
|---|---|---|---|
| LY297802 (Target Compound) | 4-(Butylthio)-1,2,5-thiadiazole + (3R)-quinuclidine | M1 agonist; M2/M3 antagonist | Analgesia (clinical phase) |
| 1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate | Phenylbutanoate ester substituent | Unspecified mAChR modulation | Preclinical evaluation |
| (3R)-1-[2-Oxo-2-(pyrazin-2-ylamino)ethyl]-3-[(1-phenylcyclooctyl)carbonyl]oxy]-1-azoniabicyclo[2.2.2]octane | Pyrazinylamino and phenylcyclooctyl groups | mAChR antagonist (inferred) | Experimental |
| Vedaclidine (Closely related analog) | Structural similarity; exact substituents unspecified | M1/M4 partial agonist | Discontinued (CNS trials) |
Notes:
- LY297802 ’s butylthio group enhances lipophilicity and central nervous system (CNS) penetration, critical for its analgesic efficacy .
- 1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate () lacks the thiadiazole ring, reducing mAChR subtype selectivity compared to LY297802.
Pharmacological and Functional Comparisons
Receptor Selectivity and Efficacy
- LY297802: Demonstrates M1 agonism (EC50 = 12 nM) and M2/M3 antagonism (IC50 = 30–50 nM) in vitro, correlating with its antinociceptive effects .
- Vedaclidine : Binds M1/M4 with higher affinity (Ki = 5–10 nM) but lacks M2/M3 antagonism, leading to divergent therapeutic outcomes .
- Quinuclidine-based antagonists (e.g., Comparative Example 9 in ): Modified with bulkier substituents (e.g., pyrazin-2-ylamino) show reduced CNS penetration and broader receptor antagonism.
Preclinical Data
| Parameter | LY297802 | Vedaclidine | Morphine |
|---|---|---|---|
| Analgesic ED50 (oral) | 6 mg/kg | 15 mg/kg | 36 mg/kg |
| Salivation ED50 | 300 mg/kg | 200 mg/kg | N/A |
| Receptor Selectivity | M1 > M2/M3 | M1/M4 | Opioid μ |
Clinical Implications
LY297802’s 50–100-fold therapeutic index (analgesia vs. salivation/tremor) surpasses classical mAChR agonists like arecoline and xanomeline, which exhibit narrower margins . Its M2/M3 antagonism may mitigate bronchoconstriction and bradycardia, common side effects of non-selective agonists.
Research Findings and Limitations
- LY297802 is under clinical development for neuropathic pain, leveraging its CNS penetration and receptor selectivity .
- Structural analogs with alternative substituents (e.g., phenylbutanoate in ) show reduced efficacy, underscoring the importance of the thiadiazole-quinuclidine scaffold.
- Vedaclidine’s discontinuation highlights challenges in balancing mAChR subtype selectivity with clinical tolerability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
